![molecular formula C19H17ClOS2 B12530563 2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]- CAS No. 675878-64-5](/img/structure/B12530563.png)
2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]- is a heterocyclic compound that features a pyran ring substituted with a chlorine atom and two phenylmethylthio groups. This compound is part of the broader class of 2H-pyrans, which are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]- typically involves the reaction of a pyran derivative with chlorinating agents and thiolating reagents. One common method includes the use of thionyl chloride (SOCl2) for chlorination and benzyl mercaptan (C6H5CH2SH) for thiolation. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Solvent selection and purification steps are crucial to obtaining a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of the phenylmethylthio groups enhances its ability to penetrate cell membranes, making it a promising candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Pyran, 4-chloro-2,2-bis[(methylthio)]-
- 2H-Pyran, 4-chloro-2,2-bis[(ethylthio)]-
- 2H-Pyran, 4-chloro-2,2-bis[(propylthio)]-
Uniqueness
2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]- is unique due to the presence of phenylmethylthio groups, which impart distinct chemical properties and biological activities. These groups enhance the compound’s lipophilicity and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
675878-64-5 |
|---|---|
Formule moléculaire |
C19H17ClOS2 |
Poids moléculaire |
360.9 g/mol |
Nom IUPAC |
2,2-bis(benzylsulfanyl)-4-chloropyran |
InChI |
InChI=1S/C19H17ClOS2/c20-18-11-12-21-19(13-18,22-14-16-7-3-1-4-8-16)23-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
Clé InChI |
PXOHDECNODJOLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2(C=C(C=CO2)Cl)SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide](/img/structure/B12530487.png)

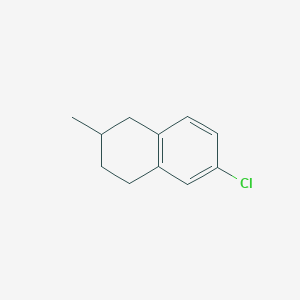

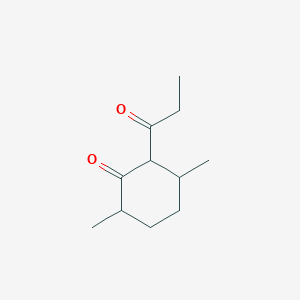
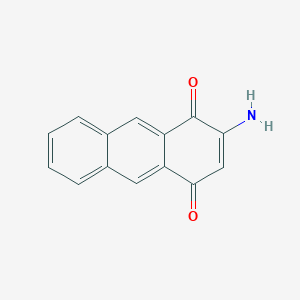
![1H-Azireno[2,3,1-ij]quinoline](/img/structure/B12530509.png)
![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)
![4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol](/img/structure/B12530525.png)
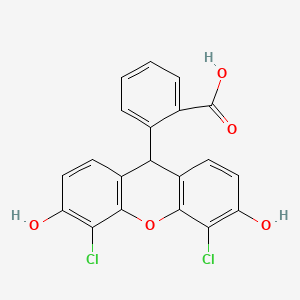
![3-[(Pentan-3-yl)oxy]aniline](/img/structure/B12530532.png)

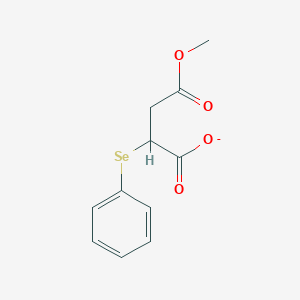
![3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine](/img/structure/B12530543.png)
